molecular formula C14H20ClN3 B3099490 4-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride CAS No. 1353989-72-6

4-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride

Cat. No.: B3099490
CAS No.: 1353989-72-6
M. Wt: 265.78 g/mol
InChI Key: XTTLDLVAYNSNDU-UHFFFAOYSA-N
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Description

4-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride is a chemical compound with a molecular formula of C14H20ClN3 It is a derivative of piperidine, a six-membered heterocyclic amine, and benzonitrile, an aromatic organic compound

Properties

IUPAC Name

4-[[methyl(piperidin-3-yl)amino]methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c1-17(14-3-2-8-16-10-14)11-13-6-4-12(9-15)5-7-13;/h4-7,14,16H,2-3,8,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTLDLVAYNSNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C#N)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353989-72-6
Record name Benzonitrile, 4-[(methyl-3-piperidinylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353989-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride typically involves the reaction of piperidine derivatives with benzonitrile derivatives. One common method is the reductive amination of 4-cyanobenzaldehyde with N-methylpiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reductive amination followed by acidification to form the hydrochloride salt. The reaction conditions are optimized for efficiency and yield, and the process is carried out in large reactors with appropriate safety measures in place.

Chemical Reactions Analysis

Types of Reactions

4-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

4-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the benzonitrile group can participate in binding interactions with enzymes. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-((Piperidin-3-yl)amino)methyl)benzonitrile
  • **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(piperidin-3-yl)methyl)benzonitrile hydrochloride

Uniqueness

4-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride is unique due to its specific combination of a piperidine ring and a benzonitrile group. This structure allows it to interact with a distinct set of molecular targets, making it valuable for research in various fields .

Biological Activity

4-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride, with the CAS number 1289385-58-5, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C14H20ClNC_{14}H_{20}ClN. Its structure consists of a piperidine ring substituted with a methyl group and a benzonitrile moiety, which contributes to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in the context of cholinergic signaling.

Key Mechanisms:

  • Cholinesterase Inhibition : Compounds with piperidine structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Antiparasitic Activity : Similar derivatives have demonstrated activity against Plasmodium species, the causative agents of malaria. The compound may target specific ATPases associated with the parasite's metabolic processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Activity Target IC50/EC50 Value Comments
Study AAChE InhibitionAChE0.048 µMSignificant increase in cholinergic activity observed .
Study BAntimalarial ActivityPfATP430% reduction at 40 mg/kgModest efficacy in mouse models .
Study CCytotoxicityFaDu CellsIC50 not specifiedBetter cytotoxicity compared to standard treatments .

Case Studies

  • Alzheimer's Disease Treatment : In a study investigating piperidine derivatives, compounds similar to this compound showed promise in inhibiting both AChE and butyrylcholinesterase (BuChE), suggesting potential for cognitive enhancement in Alzheimer's patients .
  • Malaria Models : In vivo studies using mouse models of malaria demonstrated that analogs of this compound could significantly reduce parasitemia. The mechanism was attributed to inhibition of PfATP4, crucial for the parasite's survival and replication .
  • Cancer Research : Piperidine derivatives have been explored for their anticancer properties. One study noted that a related compound induced apoptosis in hypopharyngeal tumor cells more effectively than traditional chemotherapy agents like bleomycin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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